

Spectroscopic Profile of Ethyl 1,4-Benzodioxan-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 1,4-benzodioxan-2-carboxylate

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 1,4-benzodioxan-2-carboxylate**, a significant building block in medicinal chemistry.

This document compiles and presents the available spectroscopic data in a structured format, alongside detailed experimental protocols to ensure reproducibility and accurate interpretation of results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **Ethyl 1,4-benzodioxan-2-carboxylate**.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.95 - 6.85	m	4H, Aromatic	
4.88	dd	8.1, 3.3	1H, O-CH-COO
4.40	dd	11.7, 3.3	1H, O-CH ₂
4.31	dd	11.7, 8.1	1H, O-CH ₂
4.25	q	7.1	2H, O-CH ₂ -CH ₃
1.28	t	7.1	3H, O-CH ₂ -CH ₃

Solvent: CDCl₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
168.3	C=O
142.9	Aromatic C-O
141.9	Aromatic C-O
122.0	Aromatic CH
121.8	Aromatic CH
117.4	Aromatic CH
117.2	Aromatic CH
71.3	O-CH-COO
64.6	O-CH ₂
61.9	O-CH ₂ -CH ₃
14.1	O-CH ₂ -CH ₃

Solvent: CDCl₃. Data sourced from Aust. J. Chem., 1996, 49, 533.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1745	Strong	C=O stretch (Ester)
~1280, ~1050	Strong	C-O stretch
~1590, ~1490	Medium	C=C stretch (Aromatic)
~2980	Medium	C-H stretch (Aliphatic)
~3050	Weak	C-H stretch (Aromatic)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
208	High	[M] ⁺ (Molecular Ion)
135	High	[M - CO ₂ Et] ⁺

Note: The mass spectrum is predicted based on the molecular weight and common fragmentation patterns of similar compounds. The molecular weight of **Ethyl 1,4-benzodioxan-2-carboxylate** is 208.21 g/mol .[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for compounds such as **Ethyl 1,4-benzodioxan-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Ethyl 1,4-benzodioxan-2-carboxylate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

- **^1H NMR Acquisition:** Proton NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically averaged.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data is processed with a Fourier transform, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the solvent signal for ^{13}C (77.16 ppm for CDCl_3).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of neat liquid **Ethyl 1,4-benzodioxan-2-carboxylate** is prepared between two potassium bromide (KBr) plates.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.
- **Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum. A total of 16 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is then presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

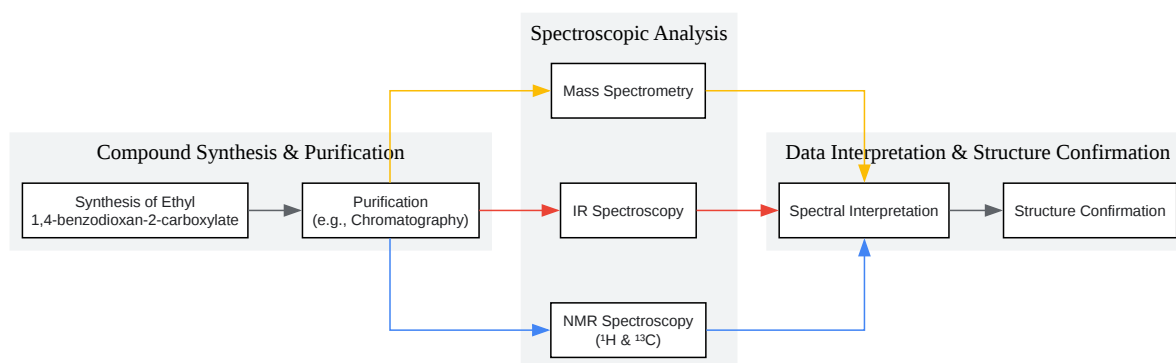
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is typically used.

- **Ionization:** In EI mode, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Acquisition and Processing:** The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Ethyl 1,4-benzodioxan-2-carboxylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. chemimpex.com [chemimpex.com]
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